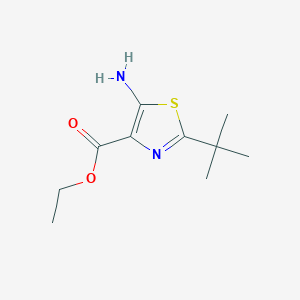

Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate

Description

Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate (CAS: 2243508-34-9) is a thiazole derivative characterized by a 5-amino group, a tert-butyl substituent at position 2, and an ethyl ester at position 2. The tert-butyl group enhances metabolic stability and lipophilicity, while the amino and ester groups provide sites for chemical modifications, making it a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula |

C10H16N2O2S |

|---|---|

Molecular Weight |

228.31 g/mol |

IUPAC Name |

ethyl 5-amino-2-tert-butyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(11)15-9(12-6)10(2,3)4/h5,11H2,1-4H3 |

InChI Key |

ZYUPXGYIXIBSCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process involving:

- Formation of the thiazole ring by cyclization between thiourea and an α-haloketone or α-haloester derivative.

- Introduction of the tert-butyl group at the 5-position of the thiazole ring.

- Functionalization at the 4-position with an ethyl ester group.

- Amination at position 2 of the thiazole ring.

The general approach is to construct the thiazole ring first, followed by selective substitution and functional group transformations.

Specific Preparation Protocols

Cyclization of Thiourea with Ethyl Bromopyruvate

A well-documented method involves the reaction of thiourea with ethyl bromopyruvate in ethanol under reflux conditions for 24 hours. This reaction yields ethyl 2-aminothiazole-4-carboxylate as a key intermediate. After completion, the mixture is cooled, concentrated, and basified to precipitate the product, which is then recrystallized from ethanol to yield a 70% yield product with melting point 175–177 °C.

This method provides the core aminothiazole-4-carboxylate structure but lacks the tert-butyl substitution at position 5.

Introduction of the 5-tert-butyl Group

The tert-butyl group at position 5 can be introduced via substitution reactions on appropriately functionalized thiazole intermediates or by starting from substituted α-haloketones or α-haloesters bearing the tert-butyl group.

A synthetic route reported involves the use of methyl dichloroacetate and aldehydes in ether at low temperature, followed by reaction with thiourea under reflux to form 2-amino-5-alkylthiazole-4-carboxylates. The tert-butyl substituent can be introduced by using tert-butyl aldehyde or tert-butyl-substituted precursors.

Alternative Synthetic Routes

Other methods include diazotization and bromination steps to functionalize the thiazole ring, followed by substitution with tert-butyl groups and esterification. Chromatographic purification is used to isolate the desired compounds.

Detailed Reaction Conditions and Yields

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiourea (3 mol), Ethyl bromopyruvate (2 mol), Ethanol, reflux 24 h | Ethyl 2-aminothiazole-4-carboxylate | 70 | Recrystallization from ethanol |

| 2 | Methyl dichloroacetate (10 mmol), tert-butyl aldehyde (10 mmol), Et2O, 0 °C, then MeOH with thiourea, reflux 6 h | 2-Amino-5-tert-butylthiazole-4-carboxylate methyl ester | 83 (similar alkyl) | Basified with NH3 solution, filtered and dried |

| 3 | Bromination with tert-butyl nitrite at 0 °C under nitrogen | 2-Bromo-5-tert-butylthiazole-4-carboxylate methyl ester | 70-81 (similar alkyl) | Followed by chromatographic purification |

Note: The yields and conditions are adapted from analogous alkyl-substituted thiazole syntheses due to limited direct data on the tert-butyl derivative.

Mechanistic Insights and Reaction Monitoring

- The initial cyclization between thiourea and α-haloketones/esters proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the haloketone/ester, followed by ring closure to form the thiazole ring.

- Introduction of the tert-butyl group is often achieved by using tert-butyl-substituted aldehydes in condensation steps prior to ring closure.

- Reaction progress is typically monitored by thin-layer chromatography (TLC) using solvent systems such as petroleum ether:ethyl acetate (1:3).

- The final products are purified by recrystallization or chromatography, and characterized by NMR and melting point analysis.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield | Remarks |

|---|---|---|---|---|

| Thiourea + Ethyl bromopyruvate reflux | Straightforward, good yield, well-established | No tert-butyl substitution | ~70% | Suitable for core structure synthesis |

| Methyl dichloroacetate + tert-butyl aldehyde + thiourea | Allows introduction of tert-butyl group | Multi-step, requires low temperature control | ~83% (similar alkyl) | Provides substituted thiazole derivatives |

| Bromination + substitution | Enables further functionalization | Requires careful handling of reagents | 70-81% (similar alkyl) | Useful for halogenated intermediates |

Summary of Research Findings

- The preparation of this compound relies on classical heterocyclic synthesis involving thiourea and α-haloesters or α-haloketones.

- The tert-butyl group is introduced via aldehyde precursors or substitution reactions on thiazole intermediates.

- Reactions are typically conducted under reflux in ethanol or ether solvents, with careful temperature control and subsequent purification steps.

- Yields are generally good (70-83%) for analogous compounds, indicating efficient synthetic routes.

- Analytical techniques such as NMR, melting point, and TLC are essential for monitoring and confirming product formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.

Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms at specific positions on the thiazole ring.

Major Products Formed

Oxidation: Formation of ethyl 5-nitro-2-tert-butylthiazole-4-carboxylate.

Reduction: Formation of ethyl 5-amino-2-tert-butylthiazole-4-methanol.

Substitution: Formation of halogenated derivatives such as ethyl 5-amino-2-tert-butyl-4-chlorothiazole-4-carboxylate.

Scientific Research Applications

Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-tert-butylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, it can modulate receptor activity, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Substituent Variations and Structural Similarities

Key structural analogs differ in substituents at positions 2 and 5 of the thiazole ring, impacting physicochemical properties and biological activity.

Key Observations :

- The BOC-aminomethyl analog shares a similar molecular weight but introduces a carbamate-protected amine, which may alter reactivity in coupling reactions .

- Phenyl-substituted analogs (e.g., CAS 77505-85-2) exhibit increased aromaticity, which could enhance π-π stacking interactions in biological targets .

Physicochemical and Pharmacological Properties

| Property | Target Compound | Ethyl 5-aminothiazole-4-carboxylate | Ethyl 2-amino-5-phenylthiazole-4-carboxylate |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (high lipophilicity) | ~1.2 | ~3.0 |

| Solubility | Low in water | Moderate | Very low |

| Metabolic Stability | High (due to tert-butyl) | Moderate | Low (prone to oxidation) |

Biological Activity

Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structure allows for various substitutions that can enhance its biological activity. The presence of the amino group at position 5 is particularly important for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as inhibitors of specific cancer-related enzymes. For instance, a study indicated that thiazole-based compounds could inhibit SIRT2, an enzyme implicated in cancer progression. The compound demonstrated an IC50 value of approximately 9.0 µM against SIRT2, showcasing its potential as an anticancer agent .

Table 1: Summary of Anticancer Activities

Antimicrobial Activity

The antimicrobial properties of thiazoles have been widely documented. This compound has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism often involves inhibition of bacterial enzyme activity or disruption of cellular processes.

Case Study: Antimicrobial Efficacy

A study tested the compound against Mycobacterium tuberculosis and reported significant inhibitory effects with a minimum inhibitory concentration (MIC) of 25 µg/ml for one isomer tested . This suggests that modifications in the thiazole structure can lead to enhanced antimicrobial activity.

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in disease pathways. For instance, its role as a SIRT2 inhibitor indicates that it may affect pathways related to cell survival and apoptosis in cancer cells.

Interaction with P-glycoprotein (P-gp)

P-glycoprotein (P-gp) is a crucial player in multidrug resistance (MDR) in cancer therapy. Compounds that can modulate P-gp activity are valuable for improving the efficacy of chemotherapy agents. This compound has been shown to stimulate ATPase activity in P-gp, suggesting it may reverse drug resistance by enhancing the accumulation of chemotherapeutic agents within cancer cells .

Table 2: Interaction with P-glycoprotein

Q & A

Basic Questions

Q. What established synthetic routes exist for Ethyl 5-amino-2-tert-butylthiazole-4-carboxylate, and what reaction conditions critically influence yield?

- Methodological Answer : A common approach involves alkylation or coupling reactions. For example, thiazole intermediates can be synthesized via nucleophilic substitution using tert-butyl groups. In analogous syntheses, ethyl bromoacetate derivatives react with thiourea under basic conditions to form thiazole rings . For tert-butyl substitution, Cs₂CO₃ in dry acetonitrile under inert atmospheres (e.g., argon) improves regioselectivity and yield . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., CH₃CN) enhance reactivity.

- Base selection : Mild bases (e.g., NaHCO₃) minimize side reactions.

- Temperature : Reflux (70–80°C) optimizes reaction kinetics .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Comprehensive characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR verify tert-butyl (δ ~1.4 ppm, singlet) and ester groups (δ ~4.2–4.4 ppm, quartet) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₈N₂O₂S: theoretical 253.11 g/mol).

- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational retrosynthetic predictions and experimental outcomes in thiazole synthesis?

- Methodological Answer : Discrepancies often arise from steric hindrance or solvent effects not modeled in silico. To address this:

- Retrosynthesis validation : Compare AI-predicted routes (e.g., using PISTACHIO or Reaxys databases) with empirical feasibility .

- Solvent optimization : Replace theoretical solvent choices (e.g., DMF) with low-polarity alternatives (e.g., THF) to reduce byproducts .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify unanticipated intermediates .

Q. How can reaction conditions be optimized to improve regioselectivity in alkylation of thiazole intermediates?

- Methodological Answer : Regioselectivity challenges in tert-butyl substitution are mitigated by:

- Directed metalation : Use lithiation (e.g., LDA) at the 2-position of thiazole to direct tert-butyl groups to the 4-position .

- Protecting groups : Temporarily block reactive sites (e.g., amino groups with Boc protection) to prevent undesired alkylation .

- Catalytic additives : Pd(OAc)₂ or CuI enhances coupling efficiency in cross-coupling reactions .

Q. What analytical techniques differentiate isomeric byproducts in thiazole carboxylate syntheses?

- Methodological Answer : Isomeric impurities (e.g., 4- vs. 5-substituted thiazoles) are resolved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.